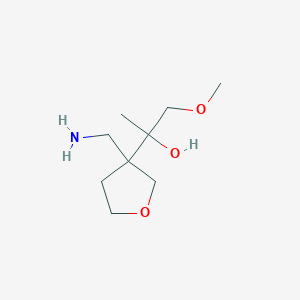
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an aminomethyl group, and a methoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tetrahydrofuran with formaldehyde and ammonia to form 3-(aminomethyl)tetrahydrofuran. This intermediate is then reacted with 1-methoxypropan-2-ol under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and chromatography is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The tetrahydrofuran ring provides structural stability, while the methoxypropanol moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)tetrahydrofuran: Shares the tetrahydrofuran ring and aminomethyl group but lacks the methoxypropanol moiety.
1-Methoxypropan-2-ol: Contains the methoxypropanol moiety but lacks the tetrahydrofuran ring and aminomethyl group.
Uniqueness
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-[3-(aminomethyl)oxolan-3-yl]-1-methoxypropan-2-ol |
InChI |
InChI=1S/C9H19NO3/c1-8(11,6-12-2)9(5-10)3-4-13-7-9/h11H,3-7,10H2,1-2H3 |
InChI Key |
GLDDWGCYUAIVDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)(C1(CCOC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















